molecular formula C10H7BrN2O4 B1450774 Ethyl 3-bromo-2-cyano-4-nitrobenzoate CAS No. 1805573-10-7

Ethyl 3-bromo-2-cyano-4-nitrobenzoate

Cat. No.: B1450774
CAS No.: 1805573-10-7
M. Wt: 299.08 g/mol
InChI Key: RJXCGBXKXOVBRY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-cyano-4-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of ethyl 2-cyano-4-nitrobenzoate, followed by nitration and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-cyano-4-nitrobenzoate.

    Reduction Reactions: Ethyl 3-bromo-2-cyano-4-aminobenzoate.

    Oxidation Reactions: Ethyl 3-bromo-2-carboxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-4-nitrobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

  • Ethyl 4-bromo-3-cyano-2-nitrobenzoate
  • Ethyl 2-bromo-4-cyano-3-nitrobenzoate

Comparison: Ethyl 3-bromo-2-cyano-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(13(15)16)9(11)7(6)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXCGBXKXOVBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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